[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various areas of research, including pharmacology, biochemistry, and medicinal chemistry.
Scientific Research Applications
PET Imaging Probes for Alzheimer's Disease
One notable application of compounds related to "[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" is in the development of Positron Emission Tomography (PET) imaging probes for Alzheimer's disease. Research led by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated potential as PET agents for detecting Aβ plaques in the living human brain, suggesting a promising avenue for Alzheimer's disease diagnosis and research (Cui et al., 2012).
Antifungal Activities
Another application is found in the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which have demonstrated good antifungal activities. Xu et al. (2007) reported that these compounds showed high inhibitory effects on the growth of various fungi, suggesting their potential use as antifungal agents (Xu et al., 2007).
Binge Eating Disorder Treatment
Research on orexin-1 receptor mechanisms by Piccoli et al. (2012) in a model of binge eating in female rats has explored the effects of certain compounds on compulsive food consumption. The study suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Organocatalytic Asymmetric Synthesis
The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, as developed by Li, Lin, and Du (2019), is a significant application in medicinal chemistry. This method affords various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities, highlighting its importance in the synthesis of pharmacophores (Li, Lin, & Du, 2019).
Environmental Tracers
Studies on the transport properties of fluorobenzoate tracers within highly weathered sediments, as investigated by Seaman (1998), provide insights into the environmental behavior of such compounds. This research has implications for understanding the mobility and sorption characteristics of fluorobenzoates in soil and groundwater systems, which is critical for their use as hydrologic tracers (Seaman, 1998).
properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVGOKIURZUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.